N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

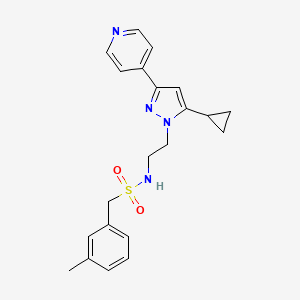

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a small-molecule compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 3. The ethyl linker connects the pyrazole to a methanesulfonamide group attached to an m-tolyl (meta-methylphenyl) aromatic ring.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-16-3-2-4-17(13-16)15-28(26,27)23-11-12-25-21(19-5-6-19)14-20(24-25)18-7-9-22-10-8-18/h2-4,7-10,13-14,19,23H,5-6,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUXFBIBTXIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a pyrazole ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.5 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammatory processes. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often inhibit both COX-1 and COX-2, this compound selectively targets COX-2, thereby minimizing gastrointestinal side effects associated with COX-1 inhibition .

Additionally, it has been shown to interact with TRPM8 channels , which are involved in the sensation of cold and pain modulation. This suggests potential applications in treating neuropathic pain and conditions related to inflammation .

Anti-inflammatory Properties

The compound's ability to inhibit COX-2 has been extensively studied, demonstrating significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces prostaglandin E2 production, a key mediator in inflammation .

Analgesic Effects

The interaction with TRPM8 channels indicates that this compound may also possess analgesic properties, particularly in managing pain associated with cold stimuli. This could provide an innovative approach to pain management strategies .

Case Studies and Research Findings

Several studies have evaluated the pharmacological profile of this compound:

- In Vitro Studies : A study conducted on human cell lines demonstrated that the compound significantly reduced inflammatory markers when compared to control groups. The results indicated a dose-dependent response in inhibiting COX-2 activity .

- Animal Models : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain behaviors compared to untreated controls. These findings support its potential as a therapeutic agent for chronic inflammatory conditions .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to COX-2 and TRPM8 channels. These studies suggest strong interactions that could lead to effective inhibition .

Comparative Analysis with Related Compounds

To better understand its unique properties, the following table compares this compound with other known anti-inflammatory agents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Celecoxib | Sulfonamide group, selective COX-2 inhibitor | Anti-inflammatory |

| Fenamates | Aromatic ring and carboxylic acid | Non-selective COX inhibitor |

| N-(2-(5-cyclopropyl... | Pyrazole and pyridine rings | Selective COX-2 inhibitor |

Comparison with Similar Compounds

Compound 1 : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (EP 4 139 296 B1)

- Key Features: Pyrazole substituted with 3,5-dimethyl groups and a pyridin-4-yl moiety. Pyrrolidin-3-yloxy linker to a chlorinated pyridazinone ring. Cyclopropylamide terminal group.

- Molecular Weight : MS (ESI) [M+H]+ = 445.2 .

- Comparison: The absence of a sulfonamide group in Compound 1 contrasts with the target compound’s m-tolyl methanesulfonamide, which may enhance solubility or hydrogen-bonding capacity. The chlorine atom on the pyridazinone ring in Compound 1 could increase electrophilicity and target affinity but may reduce metabolic stability compared to the target’s unhalogenated pyridin-4-yl group.

Compound 2 : (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Trademark & Patent Attorney Services, 2021)

- Key Features :

- Pyrazole substituted with 5-cyclopropyl and 3-trifluoromethyl groups.

- Difluorophenyl and indazole-containing backbone with a methylsulfonamide group.

- Comparison :

- The trifluoromethyl group on Compound 2’s pyrazole increases lipophilicity and metabolic resistance compared to the target’s pyridin-4-yl substituent.

- The m-tolyl methanesulfonamide in the target compound may offer better steric compatibility with hydrophobic binding pockets than Compound 2’s indazole-linked methylsulfonamide .

Research Findings and Trends

- Cyclopropyl vs. Methyl/Trifluoromethyl : The cyclopropyl group in the target compound balances metabolic stability and steric bulk, whereas methyl groups (Compound 1) may confer rigidity, and trifluoromethyl (Compound 2) enhances lipophilicity .

- Sulfonamide vs. Amide : Methanesulfonamide in the target compound likely improves solubility and target engagement through polar interactions compared to amide-terminated analogues .

- Aromatic Systems : The pyridin-4-yl group in the target compound may favor π-π stacking interactions in enzyme binding sites, contrasting with halogenated or fluorinated systems in analogues, which prioritize electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.